molecular formula C10H13NO3S B14180617 Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate CAS No. 865086-37-9

Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate

Cat. No.: B14180617
CAS No.: 865086-37-9
M. Wt: 227.28 g/mol
InChI Key: SGALDTZHNHOFRB-MRVPVSSYSA-N
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Description

Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Chemical Reactions Analysis

Types of Reactions: Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve the use of halogenating agents like bromine (Br2) or chlorine (Cl2) .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Mechanism of Action

The mechanism of action of Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate involves its interaction with various molecular targets and pathways. Thiophene derivatives are known to modulate the activity of enzymes, receptors, and ion channels. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, while others inhibit kinases or modulate estrogen receptors .

Properties

CAS No.

865086-37-9

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

methyl N-[(1R)-3-oxo-1-thiophen-2-ylbutyl]carbamate

InChI

InChI=1S/C10H13NO3S/c1-7(12)6-8(11-10(13)14-2)9-4-3-5-15-9/h3-5,8H,6H2,1-2H3,(H,11,13)/t8-/m1/s1

InChI Key

SGALDTZHNHOFRB-MRVPVSSYSA-N

Isomeric SMILES

CC(=O)C[C@H](C1=CC=CS1)NC(=O)OC

Canonical SMILES

CC(=O)CC(C1=CC=CS1)NC(=O)OC

Origin of Product

United States

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